molecular formula C15H10FN5S2 B4701201 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole

2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole

Cat. No. B4701201
M. Wt: 343.4 g/mol
InChI Key: GOQFOAJZYODSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole, also known as FLT, is a synthetic compound that has been extensively studied for its potential use in scientific research. FLT belongs to the class of benzothiazole derivatives and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole selectively binds to the active site of TS and inhibits its activity by forming a covalent bond with the enzyme. This inhibition leads to a decrease in the production of thymidine, which is an essential component of DNA synthesis. The decrease in thymidine production ultimately leads to cell death, making this compound a potential chemotherapeutic agent.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant effect on cancer cells, inducing apoptosis (programmed cell death) and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as arthritis and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole is its ability to selectively target TS, making it a potentially safer and more effective chemotherapeutic agent than traditional chemotherapy drugs. This compound has also been shown to have a low toxicity profile, making it a suitable candidate for further development. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

Future research on 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole should focus on improving its solubility and developing more efficient methods for its delivery in vivo. Additionally, further studies should investigate its potential use in the treatment of other diseases besides cancer, such as inflammatory and neurodegenerative disorders. Research should also focus on the development of new derivatives of this compound that have improved pharmacological properties and efficacy.

Scientific Research Applications

2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole has been used in various scientific research studies due to its ability to selectively bind to and inhibit the activity of thymidylate synthase (TS). TS is an enzyme that plays a crucial role in DNA synthesis and repair, and its inhibition can lead to cell death. This compound has been shown to be a potent TS inhibitor and has been used in studies related to cancer research, specifically in the development of new chemotherapeutic agents.

properties

IUPAC Name

2-[[1-(4-fluorophenyl)tetrazol-5-yl]methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN5S2/c16-10-5-7-11(8-6-10)21-14(18-19-20-21)9-22-15-17-12-3-1-2-4-13(12)23-15/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQFOAJZYODSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole

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